Structural Differentiation via Specific Alkyl Substitution Pattern
The compound 3-ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is uniquely defined by its substitution pattern compared to the unsubstituted core or other mono-substituted analogs. This specific pattern is critical for its distinct chemical and biological behavior .
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 3-ethyl, 6-methyl groups present |
| Comparator Or Baseline | Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one core (no alkyl groups) |
| Quantified Difference | Qualitative difference: The presence of these groups increases lipophilicity and steric bulk, differentiating it from the core scaffold. |
| Conditions | Structural analysis based on IUPAC name and molecular formula. |
Why This Matters
This precise substitution pattern is a key determinant of biological activity and synthetic utility, making it a specific and non-interchangeable research tool compared to other analogs.
